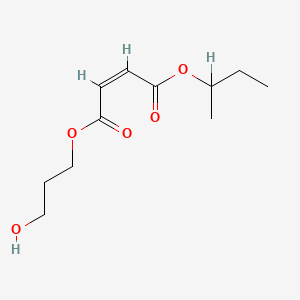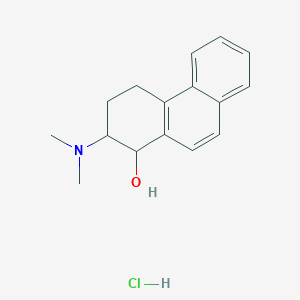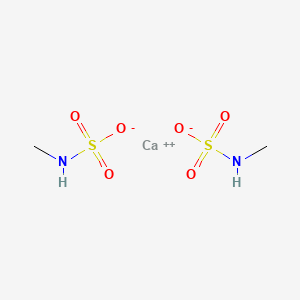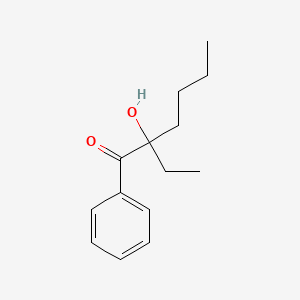
2-Ethyl-2-hydroxyhexanophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-hydroxyhexanophenone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-hydroxyhexanophenone can be achieved through several methods. One common approach involves the reaction of phenol with acetyl chloride in the presence of a base, followed by further reactions to introduce the ethyl and hydroxyl groups. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-hydroxyhexanophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-2-hydroxyhexanophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-hydroxyhexanophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
2-Hydroxyacetophenone: Similar in structure but lacks the ethyl group.
2-Ethylhexanophenone: Similar but lacks the hydroxyl group.
2-Hydroxyhexanophenone: Similar but lacks the ethyl group on the hexane chain.
Uniqueness: 2-Ethyl-2-hydroxyhexanophenone is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
71868-00-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-1-phenylhexan-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-11-14(16,4-2)13(15)12-9-7-6-8-10-12/h6-10,16H,3-5,11H2,1-2H3 |
InChI Key |
UBXPMARKFVFATG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


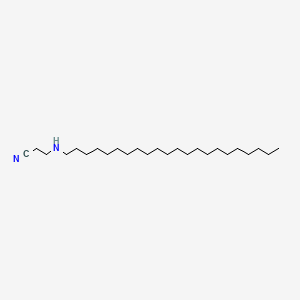
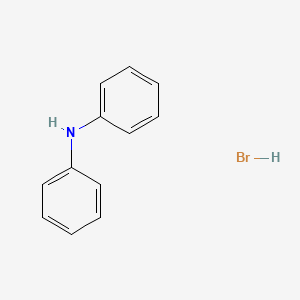

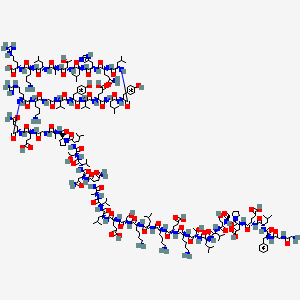


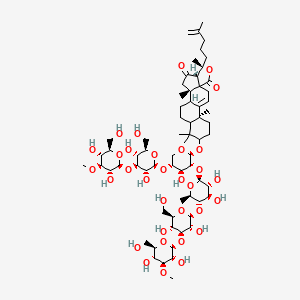
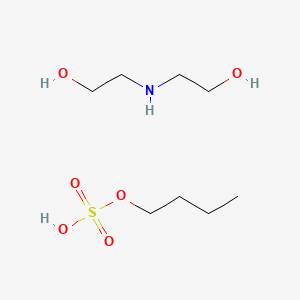
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
